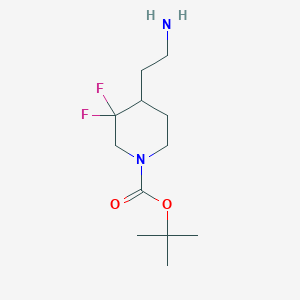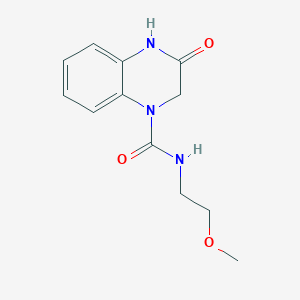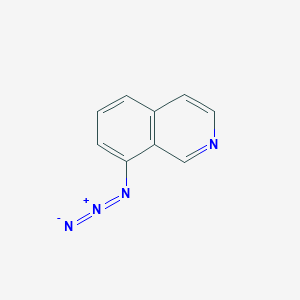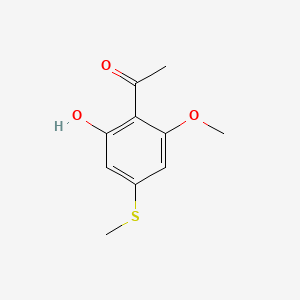
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone is a chemical compound with the molecular weight of 212.27 . Its IUPAC name is 1-(2-hydroxy-6-methoxy-4-(methylthio)phenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H12O3S/c1-6(11)10-8(12)4-7(14-3)5-9(10)13-2/h4-5,12H,1-3H3 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Environmental Impact and Metabolism
The compound has been studied in relation to environmental concerns, focusing on its endocrine-disrupting and carcinogenic potency. Research on methoxychlor, a related compound, by Yim et al. (2008) demonstrates the metabolic transformation of such compounds by human intestinal bacteria, indicating their role in environmental detoxification and health implications (Yim et al., 2008).
Chemical Reactions and Synthesis
Studies by Fang et al. (2019) and Pradhan & De (2005) explore the synthesis and reactivity of similar compounds. Fang et al. focus on the development of a fluorescent on-off probe, revealing the potential of such compounds in chemical sensing and biological systems (Fang et al., 2019). Pradhan & De demonstrate the use of hydroxy ketones in synthesizing benzothienopyranones, highlighting the compound's utility in complex chemical syntheses (Pradhan & De, 2005).
Pharmacology and Biological Interactions
Research on closely related compounds provides insights into their pharmacological potentials. Al-Sehemi & Irfan (2017) investigated the radical scavenging activity of phenol derivatives, suggesting antioxidant applications for similar compounds (Al-Sehemi & Irfan, 2017). Additionally, Westenburg et al. (2000) isolated potent antioxidants from plants, which could be structurally related to the compound (Westenburg et al., 2000).
Propiedades
IUPAC Name |
1-(2-hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(14-3)5-9(10)13-2/h4-5,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAKEMCFFULPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2848820.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2848824.png)


![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2848830.png)

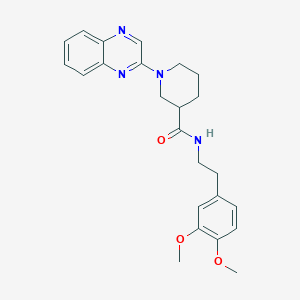
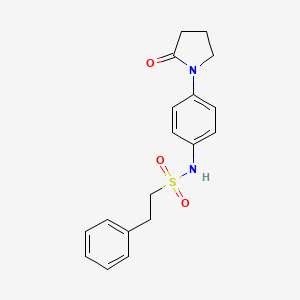
![1-[3-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2848835.png)
![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)
